(3-Bromo-2-fluoropyridin-4-yl)methanol
Description
(3-Bromo-2-fluoropyridin-4-yl)methanol is a pyridine derivative featuring a bromine atom at position 3, a fluorine atom at position 2, and a hydroxymethyl (-CH2OH) group at position 4.
Properties
Molecular Formula |
C6H5BrFNO |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(3-bromo-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |
InChI Key |
GXSXNWWGSCGANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in DMF.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of (3-Bromo-2-fluoropyridin-4-yl)aldehyde.
Reduction: Formation of (3-Bromo-2-fluoropyridin-4-yl)methane.
Scientific Research Applications
(3-Bromo-2-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoropyridin-4-yl)methanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding interactions.
Comparison with Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)methanol
Structural Differences :
- Substituents: Bromine at position 5, chlorine at position 2, hydroxymethyl at position 3.
- Electronic Effects: Chlorine (Cl) is less electron-withdrawing than fluorine (F), leading to reduced ring deactivation compared to the target compound.
Functional Group Impact : - The hydroxymethyl group at position 3 (vs. position 4 in the target compound) alters steric and electronic interactions. For example, proximity to the pyridine nitrogen may influence hydrogen-bonding capacity or reactivity in cross-coupling reactions.
Inferred Properties :
(2-Bromo-3-fluoropyridin-4-yl)methanol
Structural Differences :
- Substituents: Bromine and fluorine are swapped (Br at position 2, F at position 3).
Electronic and Steric Effects : - Fluorine at position 3 (meta to the hydroxymethyl group) may create a distinct electronic environment compared to fluorine at position 2 (ortho to Br) in the target compound. This impacts dipole moments and reactivity in substitution reactions.
Safety and Handling : - The safety data sheet for this analog (CAS 1227601-75-3) highlights precautions for inhalation and skin contact , suggesting similar handling requirements for the target compound due to shared bromine and fluorine substituents.
2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine
Functional Group Differences :
- Replaces the hydroxymethyl group with a bromomethyl (-CH2Br) and adds a trifluoromethyl (-CF3) group at position 4.
Reactivity and Applications : - The bromomethyl group is more reactive in nucleophilic substitutions than hydroxymethyl, making this compound a better candidate for alkylation reactions.
- The -CF3 group increases lipophilicity, contrasting with the target compound’s hydrophilic -CH2OH group. This difference could influence pharmacokinetic properties in drug design.
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
Structural Contrasts :
- A benzamide derivative with Br and F on a benzene ring, linked to a pyridine moiety.
Key Implications : - Substituent positions (Br at 4, F at 3 on benzene) demonstrate how halogen placement affects steric and electronic interactions in aromatic systems.
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